

The Role of PARP14 Macrodomain 2 in DNA Damage Response: A Technical Guide

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Executive Summary: Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a large, multi-domain protein increasingly recognized for its role in cellular processes ranging from immune signaling to the maintenance of genomic stability. While the broader functions of PARP14 in DNA repair are emerging, the specific contributions of its individual domains are an area of active investigation. This technical guide focuses on the role of the second macrodomain (Macro 2) of PARP14 in the DNA Damage Response (DDR). We consolidate current findings, present quantitative data, detail key experimental protocols, and provide visual representations of the associated molecular pathways.

Introduction to PARP14 and its Domain Architecture

PARP14 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ onto target proteins, a post-translational modification known as ADP-ribosylation.[1] Unlike the well-studied PARP1, which synthesizes long chains of poly(ADP-ribose) (PAR), PARP14 is a mono(ADP-ribosyl)transferase (MART), attaching single ADP-ribose moieties (MAR) to its substrates.[2][3]

The structure of PARP14 is notable for its complexity, featuring multiple functional domains:

- RNA-Recognition Motifs (RRMs) and KH domains: Located at the N-terminus, these domains suggest a role in RNA binding and processing.[4]
- Three Macrodomains (Macro 1, 2, and 3): These are ADP-ribose binding modules.[4][5] While some macrodomains possess enzymatic activity to reverse ADP-ribosylation, the



macrodomains of PARP14 are primarily considered "reader" domains that recognize and bind to MARylated proteins.[6] Notably, recent studies have shown that PARP14's Macro 1 domain possesses ADP-ribosyl hydrolase activity, making PARP14 a unique enzyme that can both write and erase this modification.[4][7]

- WWE Domain: A protein-protein interaction module often found in proteins involved in ubiquitination and PARP signaling.[8]
- Catalytic (ART) Domain: The C-terminal domain responsible for the mono-ADPribosyltransferase activity.[4]

Macrodomains are evolutionarily conserved modules that recognize and bind metabolites of NAD+, including ADP-ribose.[5] This "reader" function is critical for translating the signal of ADP-ribosylation into downstream cellular actions, such as the recruitment of protein complexes to specific cellular locations, like sites of DNA damage.[9]

The Role of PARP14 in the DNA Damage Response

PARP14 is a crucial factor in maintaining genomic stability, particularly in the context of DNA replication and the repair of double-strand breaks (DSBs).[2][3] Its depletion leads to increased sensitivity to DNA damaging agents, accumulation of DNA strand breaks, and reduced efficiency of homologous recombination (HR), a major pathway for error-free DSB repair.[2][10]

Key functions of PARP14 in the DDR include:

- Promoting Homologous Recombination (HR): PARP14 interacts with key HR factors and is required for the efficient repair of DSBs.[2][4]
- Stabilizing Stalled Replication Forks: It plays a critical role in protecting stalled replication forks from degradation, especially in cells deficient in BRCA1/2.[3] PARP14 interacts with the nuclease MRE11 at stalled forks, and inhibition of PARP14 can prevent excessive fork degradation.[3]
- Interaction with PCNA: PARP14 interacts with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication machinery, to promote the replication of damaged DNA.[2][6]



Specific Functions of PARP14 Macrodomain 2 in the DDR

The Macro 2 domain of PARP14 is a key player in mediating the protein's function in the DDR, acting as a specific reader of ADP-ribosylation signals.

Recruitment to Sites of DNA Damage

The recruitment of PARP14 Macro 2 to sites of DNA damage is a critical initiating event. Studies have shown that upon induction of DNA lesions, PARP14 Macro 2 rapidly relocalizes to these sites.[9] This recruitment is dependent on the activity of PARP1, the primary sensor of DNA breaks, which generates poly(ADP-ribose) chains that serve as a recruitment platform.[9] [11] Inhibition of PARP1 activity prevents the localization of Macro 2 to DNA damage sites.[9]

Interaction with RAD51

A pivotal role of Macro 2 is its interaction with RAD51, the central recombinase in the HR pathway.[12]

- The Macro 2 domain directly binds to RAD51, and this interaction is enhanced following DNA damage.[10][12]
- This interaction is thought to be crucial for regulating the dynamics of RAD51 at the site of repair. One proposed mechanism is that PARP14-mediated MARylation of RAD51, followed by the binding of Macro 2, facilitates the timely unloading of RAD51 from DNA, a necessary step for the completion of HR.[12]

A Novel Allosteric Inhibitor Target

The significance of Macro 2 in the DDR has made it an attractive target for therapeutic intervention. Researchers have successfully identified a selective, allosteric small-molecule inhibitor, named **GeA-69**, that specifically targets PARP14 Macro 2.[9] This inhibitor binds to a site distinct from the ADP-ribose binding pocket, but effectively prevents the localization of Macro 2 to sites of DNA damage in intact cells.[9] This discovery highlights the potential of targeting reader domains as an alternative strategy to inhibiting the catalytic activity of PARP enzymes.[13]



Quantitative Data Summary

The following tables summarize key quantitative data related to PARP14 Macro 2 and its role in the DNA damage response.

Table 1: Binding Affinities and Dissociation Constants (KD)

Interacting Molecules	KD (nM)	Method	Source
PARP1 - Damaged DNA	3 - 62	Atomic Force Microscopy	[14]
PARP1 - 16-mer PAR	11 - 110	Electrophoretic Mobility Shift Assay	[15]
PARP1 - 32-mer PAR	11 - 110	Electrophoretic Mobility Shift Assay	[15]
p53 - 16-mer PAR	Not specified, single complex formed	Electrophoretic Mobility Shift Assay	[16]
p53 - 55-mer PAR	Not specified, three complexes formed	Electrophoretic Mobility Shift Assay	[16]

| XPA - 55-mer PAR | Nanomolar range | Electrophoretic Mobility Shift Assay |[16] |

Table 2: Inhibitor Potency (IC50)



Inhibitor	Target	IC50 (nM)	Assay Type	Source
Compound 1	PARP14 (catalytic domain)	590	Enzyme Immunoradio metric Assay	[17]
Compound 2	PARP14 (catalytic domain)	330	Enzyme Immunoradiomet ric Assay	[17]
Compound 3	PARP14 (catalytic domain)	710	Enzyme Immunoradiomet ric Assay	[17]
Compound 4	PARP14 (catalytic domain)	350	Enzyme Immunoradiomet ric Assay	[17]

| GeA-69 | PARP14 Macrodomain 2 | Low micromolar affinity | AlphaScreen | [9] |

Experimental Protocols

Detailed methodologies are crucial for the study of PARP14 and its domains. Below are protocols for key experiments cited in this guide.

Protocol: Co-Immunoprecipitation (Co-IP) for PARP14-RAD51 Interaction

Objective: To determine the in vivo interaction between PARP14 and RAD51 following DNA damage.

- Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat cells with a DNA damaging agent (e.g., 50 J/m² UV radiation) and allow to recover for 2 hours.
- Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).



- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
- Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add primary antibody (e.g., anti-PARP14) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RAD51 and PARP14 to detect the coimmunoprecipitated proteins.

Protocol: Laser Micro-irradiation for Macrodomain Recruitment

Objective: To visualize the recruitment of PARP14 Macro 2 to sites of DNA damage in live cells.

- Cell Preparation: Plate U2OS cells on glass-bottom dishes. Transfect cells with a plasmid expressing GFP-tagged PARP14 Macro 2.
- Sensitization (Optional): To enhance DNA damage, pre-sensitize cells by incubating with 10 μM BrdU for 24 hours prior to irradiation.
- Microscopy Setup: Mount the dish on a confocal microscope equipped with a 365-nm or 405-nm laser for micro-irradiation and a 488-nm laser for GFP excitation.
- Pre-irradiation Imaging: Select a cell expressing GFP-Macro 2 and acquire a baseline image.



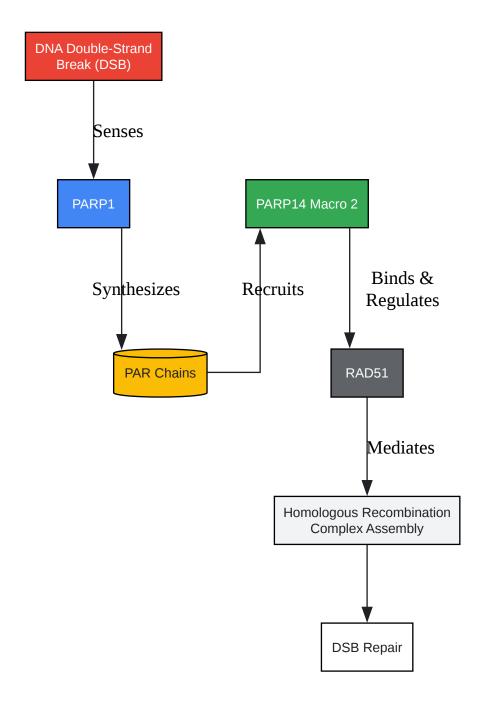
- Micro-irradiation: Use the UV laser to irradiate a defined region of interest (e.g., a line or a spot) within the nucleus to induce localized DNA damage.
- Post-irradiation Time-Lapse Imaging: Immediately after irradiation, acquire a time-lapse series of images using the 488-nm laser to monitor the recruitment of GFP-Macro 2 to the irradiated area.
- Data Analysis: Quantify the fluorescence intensity at the damage site over time relative to the background nuclear fluorescence to determine the recruitment kinetics.

Signaling Pathways and Experimental Workflows

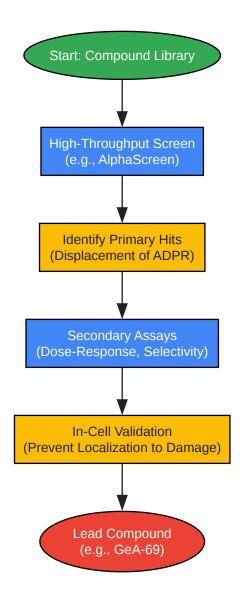
Visual diagrams are essential for understanding the complex interactions in the DDR.

Signaling Pathway: PARP14 Macro 2 in Homologous Recombination









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